REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]2[CH:8]=[C:9]([N+:13]([O-])=O)[CH:10]=[CH:11][CH:12]=2)=[CH:5][N:4]=[C:3]1[CH3:16]>CO.[Pd]>[CH3:1][N:2]1[C:6]([C:7]2[CH:8]=[C:9]([CH:10]=[CH:11][CH:12]=2)[NH2:13])=[CH:5][N:4]=[C:3]1[CH3:16]
|
Name
|
3-(1,2-dimethyl-1H-imidazol-5-yl)nitrobenzene
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
CN1C(=NC=C1C=1C=C(C=CC1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After the catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with ethyl acetate and diisopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC=C1C=1C=C(N)C=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.65 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |